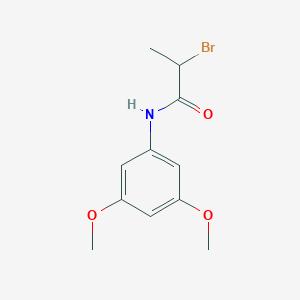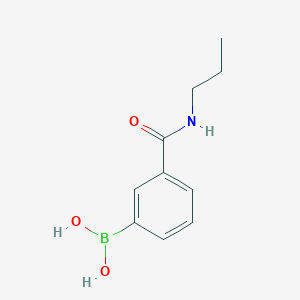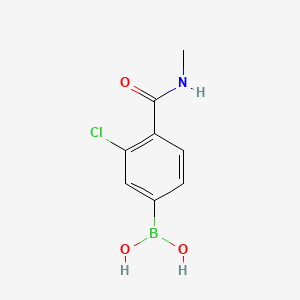![molecular formula C10H6FN5O B1450945 3-(4-氟苯基)-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮 CAS No. 1031558-09-4](/img/structure/B1450945.png)
3-(4-氟苯基)-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮
描述
The compound “3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7-ones . These compounds have been reported to have various medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxo-pyrido-[2,3-d]pyrimidin-4(3H)-one involved a solution of 6-amino-2,3-dihydro-2-thioxo-pyrimidin-4(1 H )-one and chalcone 1 in dimethylformamide being refluxed for 15 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Infrared spectroscopy (IR) and Nuclear Magnetic Resonance spectroscopy (NMR) . For instance, the IR spectrum of a similar compound showed peaks at 3,375, 3,100 (2NH), and 1,701 (C=O) cm-1. The 1H NMR spectrum (in DMSO-d6) showed signals at various chemical shifts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of a related compound involved the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a related compound was found to be a yellow solid with a melting point of 328–330 °C .科学研究应用
Antimicrobial Activity
This compound has been studied for its potential in combating various microbial infections. It’s been found that derivatives of the triazolopyrimidine class exhibit significant antimicrobial properties . The presence of the fluorophenyl group may enhance these properties, making it a candidate for developing new antimicrobial agents.
Antitumor and Antileukemia Activity
Triazolopyrimidine derivatives have shown promise in the treatment of cancer. They possess antitumor and antileukemia activities , which are crucial in the development of chemotherapeutic agents . The compound’s ability to interfere with cell proliferation makes it valuable for cancer research.
Adenosine Receptor Antagonism
The compound is a potent antagonist of human A3, A2A, and A2B adenosine receptors . This activity is important because adenosine receptors play a role in inflammatory and immune responses. Blocking these receptors can be beneficial in conditions like asthma, arthritis, and cardiovascular diseases.
CDK2 Inhibition for Cancer Treatment
As a novel CDK2 inhibitor, this compound has shown potential in selectively targeting tumor cells . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells, making it a target for anticancer drugs.
Antiproliferative Agents
Derivatives of this compound have been evaluated for their antiproliferative effects . They have the potential to inhibit the growth of cancer cells, which is vital for the development of new cancer treatments .
EGFR Inhibition
The compound has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR), which is implicated in the progression of various cancers . Inhibitors of EGFR can be effective in the treatment of cancers that are resistant to other forms of chemotherapy.
作用机制
Target of Action
The primary target of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase, a critical step in cell division .
Mode of Action
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key proteins required for cell cycle progression, thereby halting the cell cycle at the G1 phase . As a result, the compound effectively inhibits cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway. CDK2 normally interacts with cyclin A2, triggering the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one prevents this transition, causing cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one results in significant alterations in cell cycle progression, leading to apoptosis within cells . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
安全和危害
未来方向
属性
IUPAC Name |
3-(4-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYPLFTEIYDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



acetate](/img/structure/B1450862.png)
![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)
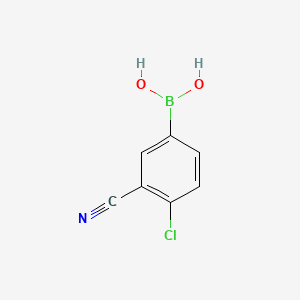
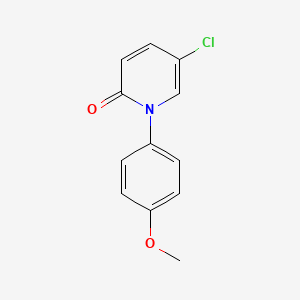

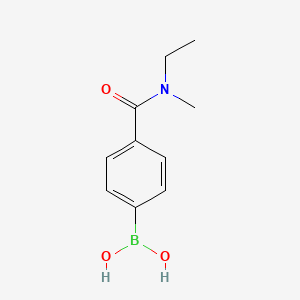
![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)
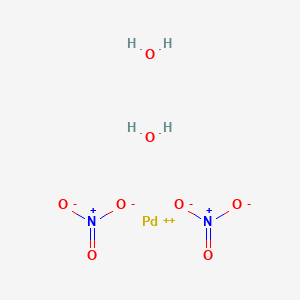
![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)
